molecular formula C18H11NO6 B4311176 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

Cat. No.: B4311176
M. Wt: 337.3 g/mol
InChI Key: ZTUPZVREZGEDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyranochromene core with a nitrophenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multi-component reactions. One common method includes the reaction of 4-hydroxycoumarin with aromatic aldehydes and indandione in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures to achieve high yields . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other pyranochromene derivatives, such as:

Properties

IUPAC Name

4-(3-nitrophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-15-9-13(10-4-3-5-11(8-10)19(22)23)16-17(25-15)12-6-1-2-7-14(12)24-18(16)21/h1-8,13H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUPZVREZGEDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

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